4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound belonging to the pyrazolo[4,3-c]pyridine family. This compound is characterized by a unique bicyclic structure that includes a pyrazole and a pyridine ring, making it of interest in various fields, including medicinal chemistry and materials science. The compound's specific substitution pattern contributes to its distinct chemical and biological properties.
The compound can be synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section. It has been documented in several scientific articles and patents, highlighting its potential applications in pharmaceuticals and chemical synthesis.
4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine is classified as a pyrazolo[4,3-c]pyridine derivative. It is recognized for its potential bioactive properties, particularly in the development of new therapeutic agents.
The synthesis of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine generally involves cyclization reactions of suitable precursors. A common synthetic route includes the reaction of 4-chloro-3-isobutyl-1-methyl-1H-pyrazole with a pyridine derivative. This reaction typically employs potassium carbonate as a base and dimethylformamide as a solvent under elevated temperatures to facilitate cyclization .
In an industrial context, the production may involve optimizing yield and purity through continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to maintain the integrity of the product while maximizing efficiency .
The molecular formula for this compound is , with a molecular weight of approximately 220.69 g/mol. The compound exhibits specific stereochemical configurations due to its cyclic nature.
4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine can participate in various chemical reactions:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, resulting in corresponding pyrazolo[4,3-c]pyridine oxides.
Reduction: Reduction reactions can be performed using lithium aluminum hydride, yielding reduced derivatives of the pyrazolo compound.
Substitution: Nucleophilic substitution reactions are possible at the chloro group, utilizing reagents like sodium methoxide or potassium tert-butoxide to introduce various functional groups .
The conditions for these reactions vary:
The compound's physical properties include:
Key chemical properties include:
4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine finds applications across several scientific domains:
Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for potential bioactive properties against various pathogens and cancer cells.
Medicine: Explored for therapeutic effects, particularly in drug development aimed at treating infectious diseases and cancers.
Industry: Utilized in creating novel materials and as precursors for other chemical products .
This compound exemplifies the versatility of heterocyclic compounds in both academic research and practical applications across multiple industries.
The pyrazolo[4,3-c]pyridine core exists in two potential tautomeric forms: the 1H- and 2H- isomers. Computational analyses demonstrate that the 1H-tautomer (observed in our target compound) exhibits greater thermodynamic stability (~37 kJ/mol) than the 2H-counterpart. This stability arises from uninterrupted π-electron delocalization across both rings, which sustains full aromaticity in the fused bicyclic system. Methyl substitution at N1 (as in our compound) further locks this favorable tautomeric state by preventing proton migration. [1] [5]
In the 1H-configuration, the pyrazole nitrogen atoms occupy distinct electronic roles:
While crystallographic data for 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine remains unpublished, structural analogues provide critical insights. The unsubstituted parent compound, 4-chloro-1H-pyrazolo[4,3-c]pyridine (C₆H₄ClN₃), exhibits near-perfect planarity (deviations <0.05Å). Introducing substituents influences this planarity: [9] [10]
Table 1: Crystallographic Parameters of Pyrazolo[4,3-c]Pyridine Derivatives
Compound | Dihedral Angle (º) | Ring Deviation (Å) | Key Structural Feature |
---|---|---|---|
4-Chloro-1H-pyrazolo[4,3-c]pyridine | 0.3 | 0.032 | Near-perfect planarity |
4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine | 2.1 | 0.048 | Slight distortion at C3 |
4-Chloro-1,3-dimethyl-1H-pyrazolo[4,3-c]pyridine | 4.8 | 0.107 | N-methyl enhances distortion |
The isobutyl group at C3 likely induces moderate torsional strain (estimated 5-7°) due to steric repulsion between the gem-dimethyl moiety and adjacent ring hydrogen atoms. However, the chloro substituent at C4 exerts minimal steric impact due to its compact size and position para to the fusion bond. N1-methylation slightly puckers the pyrazole ring but maintains overall conjugation essential for aromatic stability. [6] [10]
The chloro substituent at C4 significantly modifies the electronic landscape through inductive withdrawal (-Iσ = 0.47) and resonance donation (+Mπ = 0.18). This dual effect creates a polarized electron distribution:
The 3-isobutyl group acts primarily as a σ-donor with negligible π-effects. Its branched aliphatic structure:
Table 2: Electronic Effects of Substituents in Pyrazolo[4,3-c]Pyridines
Substituent | Position | σₚ (Hammett) | π-Density Change (e) | Biological Role |
---|---|---|---|---|
Cl | C4 | +0.23 | -0.12 | Electrophilic activation |
iBu | C3 | -0.05 | +0.03 | Lipophilicity enhancement (cLogP +1.8) |
CH₃ | N1 | - | +0.01 | Tautomer stabilization |
This electronic synergy makes C4 highly reactive toward cross-coupling while the isobutyl group enhances membrane permeability—critical for drug candidate development. [1] [3]
The pyrazolo[4,3-c]pyridine system (as in our compound) exhibits distinct electronic and steric properties versus the isomeric pyrazolo[3,4-b]pyridine:
Tautomeric Stability:The [3,4-b] isomer shows greater 1H-tautomer preference (ΔG = 41 kJ/mol vs. 37 kJ/mol in [4,3-c]), attributed to enhanced resonance stabilization from the fusion geometry. Both isomers overwhelmingly favor N1-substituted forms (>98% population) when methylated. [5] [9]
Substituent Reactivity:
Table 3: Structural and Electronic Comparison of Pyrazolopyridine Isomers
Property | Pyrazolo[4,3-c]pyridine | Pyrazolo[3,4-b]pyridine | Biological Relevance |
---|---|---|---|
N...Cl Distance (Å) | 2.71 | 3.22 | Halogen bonding potential |
π-Density at Fusion Bond | 0.45 e | 0.38 e | Conjugation stability |
C-X Bond Length (Å) (X=Cl) | 1.735 | 1.742 | Bond strength/reactivity |
LogP Contribution (iBu-C3) | +1.81 | +1.79 | Membrane permeability similarity |
These subtle differences significantly impact drug design: The [4,3-c] scaffold offers superior vectorial alignment for kinase hinge-binding motifs, while [3,4-b] isomers better mimic purine geometries. Over 300,000 1H-pyrazolo[3,4-b]pyridines have been documented versus <50,000 [4,3-c] analogues, reflecting historical preference despite the latter's untapped potential. [3] [5] [8]
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1